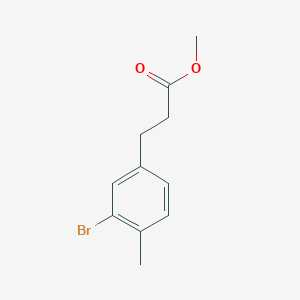
Methyl 3-(3-bromo-4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromo-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid, where the hydrogen atom at the third position of the propanoic acid chain is replaced by a 3-bromo-4-methylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(3-bromo-4-methylphenyl)propanoate can be synthesized through the esterification of 3-(3-bromo-4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromo-4-methylphenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group in the 4-methylphenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(4-methylphenyl)propanoic acid derivatives.
Reduction: 3-(3-bromo-4-methylphenyl)propanol.
Oxidation: 3-(3-bromo-4-carboxyphenyl)propanoic acid.
Applications De Recherche Scientifique
Methyl 3-(3-bromo-4-methylphenyl)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(3-bromo-4-methylphenyl)propanoate involves its interaction with specific molecular targets, depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(3-chloro-4-methylphenyl)propanoate
Comparison: Methyl 3-(3-bromo-4-methylphenyl)propanoate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to methyl 3-(4-bromophenyl)propanoate, the position of the bromine atom in this compound can lead to different steric and electronic effects, affecting its chemical behavior.
Propriétés
IUPAC Name |
methyl 3-(3-bromo-4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-4-9(7-10(8)12)5-6-11(13)14-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJQDSUONIRCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)


![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/new.no-structure.jpg)


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
